molecular formula C11H15Cl2NO2S B026465 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride CAS No. 101768-64-3

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Cat. No. B026465
M. Wt: 296.2 g/mol
InChI Key: SJYLTDPLFVFHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04642348

Procedure details

A solution of 1.12 g (0.0038 mole) of 4-[(4-chlorophenyl)sulfonyl]piperidine monohydrochloride and 0.0152 mole of sodium methoxide in 60 ml of dimethylsulfoxide was heated at 90° C. for 2 hrs. The reaction mixture was quenched in water and diluted mixture was extracted with methylene chloride. The methylene chloride phase was dried over sodium sulfate and the solvent was removed on the rotary evaporator. The residue (the free base of the title compound) was dissolved in methanol and the solution was treated with an excess of ethereal hydrogen chloride. The resulting hydrochloride salt was recrystallized from methanol-diethyl ether to give white crystalline solid, m.p. 275°-276° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.0152 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[CH3:18][O-:19].[Na+]>CS(C)=O>[ClH:2].[CH3:18][O:19][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1
Name
Quantity
0.0152 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in water
ADDITION
Type
ADDITION
Details
diluted mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue (the free base of the title compound) was dissolved in methanol
ADDITION
Type
ADDITION
Details
the solution was treated with an excess of ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The resulting hydrochloride salt was recrystallized from methanol-diethyl ether
CUSTOM
Type
CUSTOM
Details
to give white crystalline solid, m.p. 275°-276° C.

Outcomes

Product
Name
Type
Smiles
Cl.COC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.